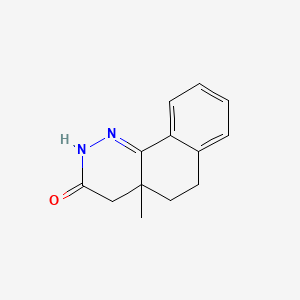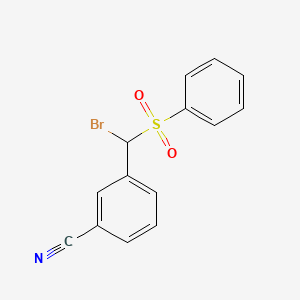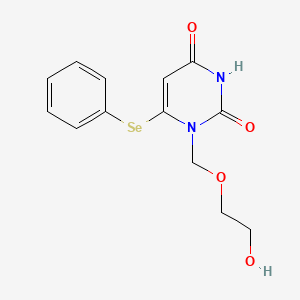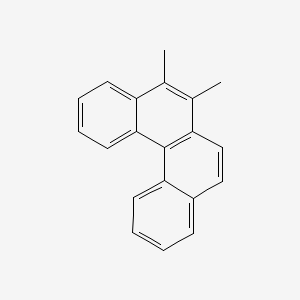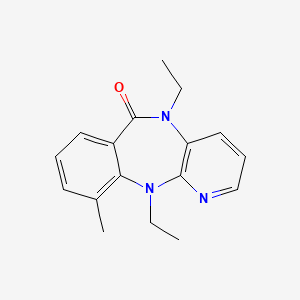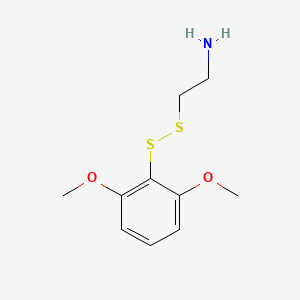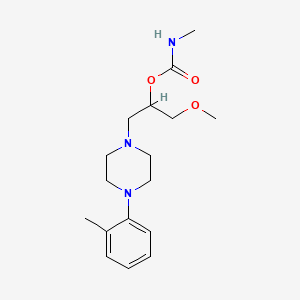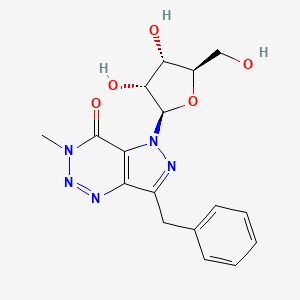
2,9-Dimethyl(1,10)phenanthrolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl(1,10)phenanthrolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12N2O. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at positions 2 and 9, and a hydroxyl group at position 4. This compound is known for its chelating properties and is widely used in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of an oxidizing agent such as sulfuric acid or nitrobenzene. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyl(1,10)phenanthrolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 2,9-dimethyl(1,10)phenanthrolin-4-one.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl(1,10)phenanthrolin-4-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in studies involving metal ion transport and chelation.
Industry: It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl(1,10)phenanthrolin-4-ol involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can affect various biochemical pathways, depending on the specific metal ion involved. For example, the copper(I) complex of this compound has been shown to inhibit the growth of Mycoplasma gallisepticum by transporting copper ions into the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A parent compound without the methyl and hydroxyl substitutions.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Ferroin: A complex of 1,10-phenanthroline with iron(II).
Uniqueness
2,9-Dimethyl(1,10)phenanthrolin-4-ol is unique due to the presence of methyl groups at positions 2 and 9, which can influence its steric and electronic properties
Eigenschaften
CAS-Nummer |
27337-58-2 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2,9-dimethyl-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
OVXHELNHLDLYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


